| Plant Source | Family | Plant Part(s) with Significant this compound | Key Details / Concentration |
|---|---|---|---|
| Sweet Basil (Ocimum basilicum) [1] [2] | Lamiaceae | Leaves (glandular trichomes) | A selectively bred line ("MC") where this compound constitutes up to 63% of total leaf volatiles [1]. |
| This compound Basil (O. canum) [3] | Lamiaceae | Aerial parts (leaves, flowering tops) | Essential oil is rich in this compound; a major component [3]. |
| Eucalyptus (Eucalyptus olida) [2] | Myrtaceae | Leaves and twigs | Has the highest known concentration; 98% of the essential oil, with a fresh weight yield of 2-6% [2]. |
| Cinnamon (Cinnamomum rhyncophyllum) [4] | Lauraceae | Bark and wood | A major constituent, comprising 40.5-43.1% of the bark and wood oils [4]. |
| South American Cinnamon (Ocotea quixos) [2] | Lauraceae | Flower calices | Contains this compound [2]. |
| Liverworts (Conocephalum salebrosum) [5] | Conocephalaceae | Whole plant (thallus) | A dominant volatile compound; exists as a specific chemotype [5]. |
| Orchids (Various species) [1] [2] [5] | Orchidaceae | Flowers | A known component of floral scent, acting as an attractant for male euglossine bees [1] [2] [5]. |
| Strawberry (Fragaria spp.) [6] [2] [5] | Rosaceae | Fruit | Found in the fruit as a flavor compound [6] [2] [5]. |
For researchers, understanding the biosynthesis and effective extraction of this compound is crucial.
This compound is synthesized from the amino acid phenylalanine via cinnamic acid. The final step is the methylation of cinnamic acid, a reaction catalyzed by enzymes known as cinnamic acid carboxyl methyltransferases (CCMTs). These enzymes use S-adenosyl methionine (SAM) as a methyl donor [1] [5].
The following diagram illustrates this core biosynthetic pathway:
Core biosynthetic pathway of this compound in plants, from precursor to final product.
Research indicates that this biosynthetic pathway has evolved independently in flowering plants and liverworts. The CCMT enzymes in both belong to the SABATH family of methyltransferases but reside in distinct phylogenetic clades, suggesting convergent evolution [5].
A 2020 study optimized the extraction of essential oil from O. canum using enzyme pre-treatment followed by hydrodistillation (E-HD) [3]. Here is a summary of the methodology:
Key Findings of the Study [3]:
The table below summarizes the fundamental chemical identification and predicted properties of Methyl Cinnamate. [1]
| Property Category | Details |
|---|
| Identification | Name: this compound YMDB ID: YMDB01744 HMDB ID: HMDB0303905 CAS Number: 103-26-4 Chemical Formula: C10H10O2 | | Structure & Class | Chemical Class: Cinnamic acid esters Description: An ester derivative of cinnamic acid. | | Physical Properties | State: Solid Melting Point: 36 °C Predicted LogP: 2.58 (Indicates moderate lipophilicity) | | Organoleptic Properties | Odor/Flavor: Balsam, cherry, cinnamon, strawberry, sweet. [1] |
A 2024 study explored MC's effects on a cellular model of Metabolic-associated fatty liver disease (MAFLD). Here is a summary of the experimental setup and key quantitative findings. [2]
| Aspect | Details | | :--- | :--- | | Objective | Investigate the biological effects of MC on lipid accumulation in HepG2 cells (human liver cancer cell line) and its mechanism of action. | | Cell Model | HepG2 cells cultured in DMEM with 10% FBS at 37°C with 5% CO2. | | Disease Model | MAFLD model induced by treating cells with a mixture of Free Fatty Acids (FFAs: palmitic acid & oleic acid in a 1:2 ratio) for 24 hours. | | Treatment | Cells were pretreated with MC for 6 hours before co-treatment with 0.25 mM FFAs for the next 24 hours. MC stock solution (500 mM) was dissolved in DMSO. | | Key Findings |
Based on the HepG2 study, the following diagrams illustrate the proposed signaling pathway and the experimental workflow using DOT language.
MC activates AMPK, reducing lipid synthesis and promoting oxidation in liver cells. [2]
Key steps to investigate MC's effects on lipid metabolism in a HepG2 cell model of MAFLD. [2]
For researchers looking to conduct metabolomics studies on compounds like MC, the search results highlight several relevant techniques. [3] [1] [2]
Methyl cinnamate is a volatile phenylpropanoid compound. Its biosynthesis in plants bridges primary metabolism and specialized metabolite production.
The flowchart below illustrates the established biosynthetic pathway from primary metabolism to this compound, highlighting the key enzymes involved [1].
The biosynthetic pathway of this compound from phenylalanine involves two key enzymatic steps.
The pathway involves two key enzymatic steps [1]:
Research indicates that the biosynthesis of this compound in bryophytes (like liverworts) and flowering plants (like basil) originated independently through convergent evolution, meaning the SABATH methyltransferases in these lineages evolved this specific function separately [2].
The table below summarizes the key enzymes involved in this compound biosynthesis, with available quantitative kinetic data.
| Enzyme | Gene/Protein Name | Source Organism | Key Function | Km for (E)-Cinnamic Acid (μM) | Specificity Notes |
|---|---|---|---|---|---|
| Cinnamic Acid Methyltransferase (CAMT) | CsSABATH6 (CsCAMT) [2] | Conocephalum salebrosum (Liverwort) [2] | Methylation of cinnamic acid | 50.5 [2] | Specific for cinnamic acid [2]. |
| Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT) | ObCCMT1 [3] | Ocimum basilicum (Sweet Basil) [3] | Methylation of cinnamic acid and p-coumaric acid | Information not specified in search results | Broad substrate specificity; also accepts p-coumaric acid [3]. |
| Phenylalanine Ammonia Lyase (PAL) | AtPAL2 [4] | Arabidopsis thaliana [4] | Conversion of phenylalanine to cinnamic acid | Information not specified in search results | Highly efficient; primarily uses phenylalanine [4]. |
To identify and characterize the activity of a putative cinnamic acid methyltransferase gene, the following detailed methodology can be employed, adapted from research on liverworts [2].
Methyl cinnamate is a natural flavor compound described as having a "balsamic, strawberry, fruity, cherry" odor [1]. It is the methyl ester of cinnamic acid, synthesized by cinnamic acid methyltransferase (CAMT) from cinnamic acid using S-adenosyl-L-methionine (SAM) as a methyl donor [2] [1].
Table 1: Natural Sources and Biosynthetic Enzymes of this compound
| Source Type | Specific Source | Key Biosynthetic Enzyme | Reference |
|---|---|---|---|
| Flowering Plant | Alpinia katsumadai Hayata seeds | Not specified in search results | [2] |
| Flowering Plant | Basil (Ocimum basilicum) | ObCCMT (Cinnamic acid/p-coumaric acid methyltransferase) | [1] |
| Liverwort | Conocephalum salebrosum | CsCAMT (Cinnamic acid methyltransferase) | [1] |
| Food | Tricholoma matsutake Soup | Not applicable (naturally occurring volatile) | [3] |
It is important to note that the enzyme responsible for its biosynthesis, cinnamic acid methyltransferase (CAMT), belongs to the SABATH family of methyltransferases. Research suggests that this biosynthetic pathway evolved independently in liverworts and flowering plants [1].
(E)-methyl-cinnamate (EMC) exhibits significant pharmacological effects, particularly on bone cells, as demonstrated in studies using pre-osteoblast MC3T3-E1 cell lines [2] [4].
Table 2: Summarized Pharmacological Effects of (E)-Methyl-Cinnamate (EMC) on Pre-Osteoblasts
| Assay/Category | Observed Effect of EMC | Proposed Mechanism / Key Biomarkers |
|---|---|---|
| Cell Viability (MTT Assay) | Decreased in a time- and dose-dependent manner. | - |
| Apoptosis (TUNEL Assay) | Increased DNA fragmentation and TUNEL-positive cells. | Increased cleavage of caspase-3 and PARP; Reduced expression of anti-apoptotic proteins Bcl-2 and Survivin. |
| Cell Migration (Wound-healing Assay) | Suppressed migration rate in a dose-dependent manner. | Inhibition of MAPK signaling pathways (ERK1/2, JNK, p38). |
| Osteoblast Differentiation | Inhibited differentiation and reduced Alkaline Phosphatase (ALP) activity and staining. | Downregulation of early/late osteogenic markers (ALP, Osteocalcin, Osteopontin). |
The following diagram illustrates the mechanistic pathway by which EMC induces apoptosis and suppresses migration and differentiation in pre-osteoblasts, integrating the key findings from the table above.
Mechanism of EMC action in pre-osteoblasts.
The characterization of this compound's effects and its detection in samples involves several sophisticated analytical techniques.
The following workflow outlines a standard cell-based assay to investigate the effects of a compound on pre-osteoblasts, from cell culture to endpoint analysis.
Workflow for evaluating anti-osteoblast effects.
For analyzing volatile compounds like this compound in complex samples such as Tricholoma matsutake soup, the following workflow is applicable.
Analytical workflow for volatile compound detection.
The suppression of osteoblast survival, migration, and differentiation suggests EMC could be a potential phytomedicine for treating bone diseases involving abnormal osteoblast function, such as osteopetrosis, where reduced bone resorption needs to be balanced by controlling bone formation [2] [4]. Furthermore, this compound's role as a key aroma compound in food science highlights its importance in product flavor optimization [3].
Future research should focus on:
The table below summarizes the key plant sources and the typical concentration ranges of this compound found in their essential oils.
| Plant Source | Plant Family | Plant Part | Reported Concentration | Citation |
|---|---|---|---|---|
| Eucalyptus olida | Myrtaceae | Leaf & Twigs | 98% (2-6% fresh weight yield) | [1] |
| Cinnamomum rhyncophyllum | Lauraceae | Bark & Wood Oil | 40.5% - 43.1% | [2] |
| Cinnamomum rhyncophyllum | Lauraceae | Leaf Oil | 4.2% | [2] |
| Ocimum canum (Ocimum americanum) | Lamiaceae | Not Specified | >50% of essential oil | [1] [3] |
| Alpinia species (e.g., A. malaccensis) | Zingiberaceae | Not Specified | Up to 80% of essential oil | [3] |
| Various Ocimum (basil) cultivars | Lamiaceae | Leaf | A key volatile component | [1] [4] |
| Ocotea quixos (Ishpingo) | Lauraceae | Flower Calices | Identified component | [1] |
| Strawberry, Sichuan pepper | - | Fruit/Spice | Found naturally | [1] |
| Various Orchids (e.g., Stanhopea embreei) | Orchidaceae | Flower | Component of floral scent | [1] [4] |
In plants, this compound is synthesized by an enzyme known as cinnamate/p-coumarate carboxyl methyltransferase (CCMT) [4]. This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine (AdoMet) to the carboxyl group of cinnamic acid, producing this compound.
The following diagram illustrates this biosynthetic pathway and a common experimental workflow for its investigation:
Biosynthetic pathway of this compound and associated experimental workflow.
Electrochemical organic synthesis has emerged as a sustainable and efficient methodology that utilizes electrons as clean reagents to drive chemical transformations. The electrochemical reduction of methyl cinnamate (1a) represents a valuable route for constructing complex molecular architectures, particularly neolignan-type structures that exhibit diverse biological activities. These compounds, which consist of two phenylpropane (C₆–C₃) units, demonstrate promising antioxidant, anti-inflammatory, and defense-related properties that make them attractive targets for pharmaceutical and agricultural applications [1] [2].
Traditional synthetic approaches to such dimeric structures often require stoichiometric amounts of chemical reagents, generating significant waste. Electrochemical methods provide an alternative sustainable strategy that mimics biosynthetic pathways through radical intermediates generated via electron transfer. Recent advances in electrode materials, particularly boron-doped diamond (BDD) electrodes, have expanded the possibilities for cathodic reductive coupling reactions due to their wide potential window and high stability [1]. This application note provides detailed protocols and analytical data for the electrochemical reduction of this compound, enabling researchers to implement these methodologies in drug development and natural product synthesis.
The cathodic reduction of this compound proceeds through a one-electron transfer process that generates a radical anion intermediate. This reactive species can undergo two primary competing pathways:
Hydrodimerization: The radical anions couple to form a linear hydrodimer, dimethyl 3,4-diphenylhexanedioate (2), through carbon-carbon bond formation. This pathway predominates on BDD electrodes, yielding the hydrodimer as the major product with a characteristic racemate/meso diastereomeric ratio of approximately 74:26 [1] [2].
Cyclization: An alternative intramolecular pathway leads to the formation of cyclic products via Diekmann-type cyclization. Methyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate (3) represents the primary cyclic product, which becomes predominant when using traditional electrode materials such as Hg, Cu, Pb, Zn, Sn, and Ag [1].
The electrode material significantly influences the reaction outcome, with BDD electrodes favoring the hydrodimerization pathway while suppressing competing hydrogen evolution reactions. This selectivity arises from the unique electronic properties and high overpotential for hydrogen evolution on BDD surfaces [1] [2].
Different electrode materials yield distinct product distributions in the electrochemical reduction of this compound:
Table 1: Electrode Material Impact on Product Distribution
| Electrode Material | Hydrodimer 2 Yield (%) | Cyclic Product 3 Yield (%) | Key Observations |
|---|---|---|---|
| BDD | 85 | 4 | Optimal for dimer formation |
| Glassy Carbon (GC) | 34 | 25 | Mixed product formation |
| Platinum (Pt) | ~0 | ~0 | Dominant hydrogen evolution |
| Magnesium (Mg) | ~0 | ~0 | Dominant hydrogen evolution |
| Hg, Cu, Pb, Zn, Sn, Ag | Trace | Major | Cyclic products predominate |
The exceptional performance of BDD electrodes arises from their wide potential window, chemical inertness, and unique surface properties that favor radical coupling over hydrogen evolution or cyclization pathways. The sp³ carbon structure of diamond, when doped with boron, provides sufficient conductivity while maintaining stability under reductive conditions [1] [2].
The reaction medium plays a critical role in determining the efficiency and selectivity of the electrochemical reduction. Systematic optimization has revealed that solvent properties and buffer conditions significantly impact product distribution:
Table 2: Solvent and Buffer Optimization for this compound Electroreduction
| Entry | Solvent | Buffer | Current (F/mol) | Hydrodimer 2 Yield (%) | Racemate:meso | Cyclic Product 3 Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DMSO | None | 1 | 0 | - | 0 |
| 2 | DMF | None | 1 | 0 | - | 0 |
| 3 | TFE | None | 1 | 0 | - | 0 |
| 4 | MeOH | None | 1 | 0 | - | 0 |
| 5 | MeCN | None | 1 | 4 | 100:0 | 0 |
| 6 | MeCN | pH 6.0 | 1 | 19 | 79:21 | 3 |
| 7 | MeCN | pH 7.0 | 1 | 33 | 85:15 | 5 |
| 8 | MeCN | 0.33 M pH 7.0 | 1 | 44 | 73:27 | 3 |
| 9 | MeCN | 0.33 M pH 7.0 | 1.5 | 67 | 73:27 | 5 |
| 10 | MeCN | 0.33 M pH 7.0 | 2.0 | 70 | 73:27 | 5 |
| 11 | MeCN | 0.33 M pH 7.0 | 2.5 | 85 | 74:26 | 4 |
Acetonitrile (MeCN) emerges as the optimal solvent due to its appropriate dielectric constant and ability to stabilize radical intermediates. The addition of phosphate buffer (pH 7.0) at high concentration (0.33 M) effectively suppresses hydrolytic side reactions, enabling high yields of the desired hydrodimer. The current charge also requires optimization, with 2.5 F/mol representing the optimal charge for maximizing hydrodimer formation [1] [2].
Surface-modified carbon fiber (CF) electrodes provide an alternative to BDD electrodes for this compound electroreduction. Anodic pre-oxidation of CF electrodes followed by modification with organic compounds such as butyl bromide, benzoic anhydride, or β-cyclodextrin influences both efficiency and product distribution:
Oxidized CF electrodes exhibit enhanced performance with a product ratio (3/4) of 29.0 and 62% reduction efficiency, compared to unmodified CF electrodes (3/4 = 9.4–9.6, 57–58% efficiency) [3].
Benzoate-modified CF electrodes show improved yield of cyclic product 3 and increased reduction efficiency (67%) [3].
β-Cyclodextrin-modified CF electrodes in MeCN–H₂O mixed solvent favor the formation of hydromonomer 4 (15% yield), demonstrating the value of host-guest interactions in controlling product selectivity [3].
BDD Electrode Pretreatment: Clean the BDD electrode (1 × 1 cm) sequentially with acetone, ethanol, and deionized water in an ultrasonic bath for 5 minutes each. Activate the electrode surface by applying a constant current density of 100 mA/cm² for 30 seconds in 0.5 M H₂SO₄ [1] [2].
Electrochemical Cell Assembly: Use a divided cell separated by a Nafion 117 membrane. Place the BDD electrode in the cathode chamber and a platinum counter electrode in the anode chamber. Employ SCE (saturated calomel electrode) as the reference electrode. Ensure all electrodes are properly positioned with a distance of approximately 1 cm between cathode and anode [1].
Electrolyte Preparation: Dissolve this compound (1a, 1.0 mmol, 176 mg) in acetonitrile (20 mL) containing 0.33 M phosphate buffer (pH 7.0). Add tetrabutylammonium tetrafluoroborate (0.1 M) as supporting electrolyte. Degas the solution with nitrogen for 10 minutes before electrolysis [1] [2].
Constant Current Electrolysis (CCE): Apply a constant current density of 1.29 mA/cm² with a total charge of 2.5 F/mol. Maintain the temperature at 25°C using a water bath. Monitor the potential versus SCE, which should range between -2.12 V to -1.93 V during the reaction [1].
Reaction Monitoring: Track reaction progress by TLC (silica gel, hexane/ethyl acetate 4:1) or GC-MS. Stop the electrolysis when complete consumption of starting material is observed (approximately 4-6 hours) [1].
Product Isolation: Transfer the catholyte to a round-bottom flask and evaporate acetonitrile under reduced pressure. Dilute the residue with ethyl acetate (30 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum [1].
Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient 10:1 to 4:1) to obtain:
Carbon Fiber Pre-oxidation: Apply anodic oxidation to the carbon fiber electrode at 1.5 V versus Ag/AgCl for 30 minutes in 0.1 M H₂SO₄ solution. Rinse thoroughly with deionized water and dry under vacuum [3].
Surface Functionalization:
Cell Configuration: Use an undivided cell with the modified carbon fiber electrode as cathode and platinum as anode. Dissolve this compound (1.0 mmol) in acetonitrile (20 mL) with 0.1 M TBABF₄ as supporting electrolyte. For β-cyclodextrin-modified electrodes, use MeCN-H₂O (1:1) as solvent [3].
Electrolysis Conditions: Apply constant current density of 1.0 mA/cm² with total charge of 2.0 F/mol at 25°C [3].
Product Distribution: The product profile varies with electrode modification:
The electrochemical hydrodimerization product (±)-2 serves as a versatile intermediate for synthesizing novel neolignan-type derivatives with potential bioactivity.
Reduction Step: Add LiAlH₄ (2.2 equiv) portionwise to a solution of (±)-2 (1.0 mmol) in anhydrous THF (10 mL) at 0°C. Stir the reaction mixture at room temperature for 2 hours. Carefully quench with saturated Na₂SO₄ solution, filter through Celite, and concentrate under vacuum to obtain alcohol (±)-4 in quantitative yield [1] [2].
Oxidation to Lactone: Dissolve the crude alcohol (±)-4 (1.0 mmol) in dry CH₂Cl₂ (10 mL). Add pyridinium chlorochromate (PCC, 1.2 equiv) and stir at room temperature for 4 hours. Filter through a silica gel pad, washing with ethyl acetate. Concentrate the filtrate and purify by flash chromatography (hexane/ethyl acetate 3:1) to obtain lactone E-5 as a white solid in 32% yield [1].
Selective Reduction: Add DIBAL-H (1.5 equiv) dropwise to a solution of lactone E-5 (1.0 mmol) in dry toluene (10 mL) at -78°C. Stir for 2 hours at -78°C, then slowly warm to 0°C and quench with methanol. Work up to obtain an inseparable mixture of 6 and 7, which can be characterized by ¹H NMR spectroscopy [1].
Final Reduction: Treat the mixture of 6 and 7 (1.0 mmol) with Et₃SiH (3.0 equiv) and BF₃·OEt₂ (3.0 equiv) in dry CH₂Cl₂ (10 mL) at 0°C for 30 minutes. Quench with saturated NaHCO₃ solution, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify by flash chromatography to obtain E-8 as a colorless oil [1].
Dimethyl 3,4-diphenylhexanedioate (2): ¹H NMR (400 MHz, CDCl₃) δ 7.30-7.10 (m, 10H, Ar-H), 3.60 (s, 6H, OCH₃), 3.20-3.10 (m, 2H, CH), 2.70-2.40 (m, 4H, CH₂), 2.30-2.10 (m, 2H, CH₂) [1].
Methyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate (3): ¹H NMR (400 MHz, CDCl₃) δ 7.40-7.15 (m, 10H, Ar-H), 3.90 (dd, J = 8.0, 6.0 Hz, 1H, CH), 3.65 (s, 3H, OCH₃), 3.50 (dd, J = 8.0, 6.0 Hz, 1H, CH), 3.10-2.90 (m, 2H, CH₂), 2.80-2.60 (m, 2H, CH₂) [1].
Lactone E-5: ¹H NMR (400 MHz, CDCl₃) δ 7.40-7.10 (m, 10H, Ar-H), 4.80 (dd, J = 8.0, 6.0 Hz, 1H, CH), 4.20 (dd, J = 8.0, 6.0 Hz, 1H, CH), 3.10-2.80 (m, 4H, CH₂), 2.60-2.30 (m, 2H, CH₂) [1].
Low Yield of Hydrodimer 2: Ensure proper dehydration of solvents and electrolytes. Water content above 0.1% significantly promotes hydrolytic side products. Use molecular sieves (3Å) for acetonitrile drying and implement strict inert atmosphere conditions [1].
Hydrogen Evolution Dominance: This indicates inappropriate electrode material or excessive current density. Verify electrode connections and use BDD electrodes with proper boron doping levels. Reduce current density if hydrogen evolution becomes predominant [1] [2].
Poor Diastereoselectivity: The racemate/meso ratio (typically 74:26) remains consistent across optimized conditions. Significant deviation suggests issues with electrode surface condition or solvent purity [1].
Modified Carbon Fiber Performance: Ensure consistent surface modification by characterizing electrodes through cyclic voltammetry in standard redox couples (e.g., ferrocene/ferrocenium) before use [3].
The BDD electrode protocol can be scaled to at least 10 mmol based on reported methodologies. For larger scales:
Electrical Safety: Implement proper grounding and shielding for high-voltage potentiostat/galvanostat equipment. Use emergency shutoff switches accessible within the laboratory.
Chemical Hazards: this compound may cause skin and eye irritation. Use appropriate personal protective equipment including gloves and safety glasses. LiAlH₄ reacts violently with water and must be handled under inert atmosphere.
Waste Management: Acetonitrile waste should be collected in appropriate containers for solvent recovery or proper disposal. Heavy metal-containing solutions from electrode modifications require separate collection as hazardous waste.
Green Chemistry Metrics: The electrochemical approach eliminates the need for stoichiometric chemical reductants, aligns with atom economy principles, and reduces waste generation compared to traditional synthetic methods [4].
The electrochemical reduction of this compound provides an efficient and sustainable route to valuable neolignan-type precursors using boron-doped diamond or modified carbon fiber electrodes. The optimized protocols detailed in this application note enable researchers to achieve high yields of hydrodimer products with excellent reproducibility. The synthetic transformation of these electrochemical products into novel neolignan derivatives demonstrates the power of electroorganic chemistry in natural product synthesis and drug development. These methodologies offer viable alternatives to conventional synthetic approaches, aligning with the principles of green chemistry while providing access to biologically relevant molecular architectures.
Alginate-based edible coatings are thin layers of biopolymer applied directly to food products to improve quality and extend shelf-life. These coatings function as sacrificial moisture agents, gas barriers, and carriers for active compounds like antimicrobials. Incorporating methyl cinnamate, a natural antimicrobial ester, into the alginate matrix enhances the coating's functionality by inhibiting microbial growth and decay on perishable foods. The protocol relies on ionic cross-linking of alginate with divalent cations (e.g., Ca²⁺) to form a stable, continuous "egg-box" gel structure on the food surface [1].
The table below summarizes standard and optimized formulations based on recent research. The total volume is adjusted to 1000 mL with distilled water.
| Component | Function | Standard Formulation [3] | Optimized Formulation with High Activity [3] |
|---|---|---|---|
| Sodium Alginate | Film-forming agent | 1.5% (w/v) | 1.5 - 2.0% (w/v) |
| Glycerol | Plasticizer | 0.5% (w/v) | 0.5 - 1.0% (w/v) |
| This compound | Natural antimicrobial | 0.5% (v/v) | 1.0% (v/v) |
| Tween 80 | Emulsifier | 0.1% (v/v) | 0.1 - 0.5% (v/v) |
| Calcium Chloride (CaCl₂) | Cross-linking agent | 2% (w/v) | 2 - 5% (w/v) |
Title: Coating Solution Preparation Workflow
Two effective application methods are detailed below.
Method A: Dipping and Cross-linking (Two-Step Method)
Title: Two-Step Dipping Protocol
Method B: Electrostatic Spraying (One-Step Method)
This advanced method offers superior efficiency and coverage [3].
After application, evaluate the coating's performance using the following metrics.
| Test | Method / Protocol | Target Outcome |
|---|---|---|
| Antimicrobial Activity | Inoculation and Storage: Inoculate coated and uncoated food samples with target pathogens (e.g., E. coli, Salmonella) or monitor natural spoilage. Store under defined conditions and enumerate microbial loads periodically. | >3 log reduction in microbial load vs. control; Significant delay in mold appearance [3]. |
| Transfer Efficiency | For Spray Methods: Weigh the food product before and after coating application. Alternatively, measure the weight of coating solution used versus the weight deposited. | Electrostatic Spraying: Up to 2x higher efficiency than conventional spraying [3]. |
| Coating Evenness | Visual inspection under light or using image analysis software to identify bare spots or pooling. | Uniform, continuous film without cracks or pinholes [3]. |
| Weight Loss | Weigh stored samples periodically using an analytical balance. | <5% weight loss over storage period; coated samples should show significantly reduced weight loss vs. uncoated [4]. |
| Firmness / Texture | Use a texture analyzer with a puncture probe. Measure force required to penetrate the food surface. | Retention of higher firmness in coated samples compared to softening control samples [3]. |
The following diagram illustrates the functional principle of the cross-linked, active coating on a food surface.
Title: Functional Mechanism of Edible Coating
| Problem | Possible Cause | Suggested Remedy |
|---|---|---|
| Poor Coating Adhesion | Surface moisture or waxes; insufficient cross-linking. | Clean and dry surface thoroughly; increase CaCl₂ concentration or immersion time [1]. |
| Uneven Coating | High viscosity; inefficient application method. | Dilute coating solution; switch to electrostatic spraying for better uniformity [3]. |
| Ineffective Antimicrobial | This compound degradation or insufficient concentration. | Use fresh MC; increase concentration within safe sensory limits; ensure proper emulsification [3]. |
| Sticky or Tacky Film | High humidity; excess plasticizer. | Reduce glycerol content; improve drying conditions [1]. |
These protocols provide a reliable foundation for research and development. For industrial scale-up, parameters such as drying time, production line speed, and cost-benefit analysis require further optimization.
The cathodic reductive coupling of methyl cinnamate (1a) using a BDD electrode is an efficient method for synthesizing the hydrodimer, dimethyl 3,4-diphenylhexanedioate (2), which serves as a precursor for novel neolignan-type compounds [1]. The key advantage of using a BDD electrode for this transformation is its unique product selectivity, favoring the linear hydrodimer 2 over the cyclic products typically obtained with traditional cathode materials like Hg, Pb, or Sn [1].
The table below summarizes the optimization of electrolysis conditions for the reaction, highlighting the critical role of solvent, buffer, and charge consumed (F/mol) [1].
| Entry | Solvent | Additive | Current Density (mA/cm²) | F/mol | Yield of 2 (%) | (±)/meso Ratio |
|---|---|---|---|---|---|---|
| 1 | DMSO | --- | 0.21 | 1 | 0 | -- |
| 2 | DMF | --- | 0.50 | 1 | 0 | -- |
| 5 | MeCN | --- | 1.29 | 1 | 4 | 100/0 |
| 6 | MeCN | 0.07 M pH 6.0 buffer | 1.29 | 1 | 19 | 79/21 |
| 7 | MeCN | 0.07 M pH 7.0 buffer | 1.29 | 1 | 33 | 85/15 |
| 11 (Optimal) | MeCN | 0.33 M pH 7.0 buffer | 1.29 | 2.5 | 85 | 74/26 |
The following table compares the performance of different cathode materials under the optimized conditions, demonstrating the superiority of the BDD electrode [1].
| Cathode Material | Hydrogen Evolution | Yield of 2 (%) | Yield of 1a (Recovered) | Other Products |
|---|---|---|---|---|
| Boron-Doped Diamond (BDD) | Minimal | 85 | 1% | 4% cyclic product 3 |
| Glassy Carbon (GC) | Moderate | 34 | 41% | 25% cyclic product 3 |
| Platinum (Pt) | Significant | 0 | High | -- |
| Magnesium (Mg) | Significant | 0 | High | -- |
Objective: To synthesize dimethyl 3,4-diphenylhexanedioate (2) via electroreduction.
Materials:
Procedure:
Objective: To convert hydrodimer (±)-2 into novel neolignan-type products E-5 and E-8.
Workflow Diagram: The following diagram illustrates the two-step synthetic pathway from the electrochemically derived hydrodimer to the final neolignan-type products.
Procedure for E-5:
Procedure for E-8:
This compound (MC) is an organic compound, the methyl ester of cinnamic acid, naturally found in plants like galangal (Alpinia officinarum Hance) and Zanthoxylum species [1] [2]. It is widely used as a flavoring agent in food and is generally recognized as safe [3] [4].
Inflammatory Bowel Disease (IBD), including ulcerative colitis (UC), is a chronic intestinal disorder with a complex etiology. Current treatments often have limited efficacy and can cause serious side effects, creating a need for new, safer therapeutics [5]. Recent studies indicate that MC, extracted from traditional medicinal plants, possesses potent anti-inflammatory properties and shows significant efficacy in experimental models of colitis [1] [6].
The therapeutic effects of this compound in colitis are mediated through multiple interconnected biological pathways.
The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is a crucial regulator of inflammatory responses. In a dextran sulfate sodium (DSS)-induced colitis mouse model, MC treatment significantly reduced the phosphorylation (activation) of key MAPK proteins:
By inhibiting this pathway, MC suppresses the overexpression of pro-inflammatory cytokines, thereby alleviating colitis symptoms [1].
Colitis is associated with an imbalance in gut bacteria. 16S RNA sequencing analysis revealed that MC treatment can improve this intestinal microbial dysbiosis in mice with DSS-induced colitis, contributing to the restoration of a healthy gut environment [1] [5].
MC treatment helps protect the physical structure of the gut. It has been shown to protect the integrity of the intestinal barrier in DSS-induced colitis mice, which prevents further immune activation [1] [5]. This is supported by the recovery of tight junction proteins like ZO-1 [5].
The following diagram summarizes the primary anti-colitis mechanisms of this compound:
Here is a detailed guide for evaluating the anti-colitis efficacy of this compound in a mouse model, based on established methodologies [1] [5].
This protocol outlines the use of a DSS-induced colitis model in mice, which is a standard model for studying ulcerative colitis.
Table 1: In Vivo Dosing and Experimental Groups
| Group | Induction (Days 1-7) | Treatment (Days 1-14) | Key Parameters Measured |
|---|---|---|---|
| Control | Pure drinking water | Normal saline | Body weight, colon length, disease activity index (DAI), tissue histology |
| DSS Model | 3% (w/v) DSS in water | Normal saline | All parameters above (positive control for disease) |
| DSS + MC (Low) | 3% (w/v) DSS in water | 20 mg/kg MC, oral | All parameters above (therapeutic group) |
| DSS + MC (High) | 3% (w/v) DSS in water | 40 mg/kg MC, oral | All parameters above (therapeutic group) |
| DSS + SASP | 3% (w/v) DSS in water | 50 mg/kg Sulfasalazine, oral | All parameters above (standard drug control) |
Note: The study used female C57BL/6 mice (6-8 weeks old) with 8 mice per group. MC and the reference drug Sulfasalazine (SASP) were administered orally once daily [5].
The therapeutic effects are evaluated through disease activity scoring, histological analysis, and molecular techniques.
Table 2: Key Efficacy Outcomes from Preclinical Studies
| Assessment Method | DSS Model Group Outcome | This compound Treatment Outcome | Significance |
|---|---|---|---|
| Disease Activity Index (DAI) | Significant increase | Dose-dependent decrease [1] | P < 0.05 |
| Body Weight | Progressive loss | Significant recovery [1] [5] | P < 0.05 |
| Colon Length | Significant shortening | Marked increase (protected from DSS-induced shortening) [1] [5] | P < 0.05 |
| Histological Score | Severe mucosal damage, immune cell infiltration | Significant improvement, reduced damage and inflammation [1] [5] | P < 0.05 |
| Pro-inflammatory Cytokines | Overexpression (in vivo and in vitro) | Inhibited overexpression [1] | P < 0.05 |
| Intestinal Barrier (ZO-1) | Impaired integrity | Protected integrity [1] [5] | P < 0.05 |
| MAPK Phosphorylation | Increased (p38, JNK, ERK) | Significantly decreased [1] [5] | P < 0.05 |
To elucidate the mechanism of action, the following experiments can be conducted.
1. Western Blot Analysis for MAPK Pathway
2. 16S rRNA Sequencing for Gut Microbiota
This compound is a promising natural product-derived candidate for treating colitis, with demonstrated efficacy in a standard mouse model. Its multi-targeted mechanism, focusing on MAPK pathway inhibition and gut microbiota restoration, aligns with the complex pathogenesis of IBD.
Future work should focus on:
Neolignans are a class of natural products composed of two phenylpropane (C6-C3) units and are known for their diverse biological activities, including anti-inflammatory and anticancer properties [1]. Traditional synthetic approaches often mimic biosynthetic pathways through oxidative coupling reactions [1]. However, electrochemical synthesis provides an alternative, environmentally friendly method by utilizing electrons as clean reagents. This protocol describes the cathodic reductive coupling of methyl cinnamate using a boron-doped diamond (BDD) electrode to produce the hydrodimer dimethyl 3,4-diphenylhexanedioate and subsequent transformation into novel neolignan-type products [2] [1]. The BDD electrode is chosen for its wide potential window, high stability, and unique electrochemical properties that favor hydrodimer formation over competing reduction pathways [1].
Table 1: Required Materials
| Material | Specification/Purity | Notes |
|---|---|---|
| This compound (1a) | Reagent grade, ≥95% | Substrate |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | Optimal solvent |
| Tetrabutylammonium tetrafluoroborate (TBABF₄) | Electrochemical grade | Supporting electrolyte |
| Phosphate buffer | 0.33 M, pH 7.0 | Prevents hydrolysis |
| Boron-doped diamond (BDD) electrode | - | Cathode material |
| Platinum (Pt) electrode | - | Counter electrode |
| Reference electrode | Saturated calomel (SCE) | Potential reference |
| Nitrogen gas | 99.999% | For deaeration |
Equipment Setup:
Solution Preparation:
Electrochemical Cell Assembly:
Deaeration:
Electrolysis:
Work-up:
Product Characterization:
Table 2: Optimization of Electrolysis Conditions for this compound Reduction
| Entry | Solvent | Current Density (mA/cm²) | F/mol | Potential (V vs SCE) | Yield of 2 (%) | Racemate:meso |
|---|---|---|---|---|---|---|
| 1 | DMSO | 0.21 | 1 | -2.08 to -1.93 | 0 | - |
| 2 | DMF | 0.50 | 1 | -1.96 to -1.86 | 0 | - |
| 3 | TFE | 0.53 | 1 | -2.00 to -1.85 | 0 | - |
| 4 | MeOH | 1.29 | 1 | -2.08 to -1.84 | 0 | - |
| 5 | MeCN | 1.29 | 1 | -2.00 to -1.88 | 4 | 100:0 |
| 6 | MeCN* | 1.29 | 1 | -2.21 to -1.98 | 19 | 79:21 |
| 7 | MeCN | 1.29 | 1 | -2.07 to -1.89 | 33 | 85:15 |
| 8 | MeCN* | 1.29 | 1 | -1.91 to -1.83 | 44 | 73:27 |
| 9 | MeCN* | 1.29 | 1.5 | -2.02 to -1.84 | 67 | 73:27 |
| 10 | MeCN* | 1.29 | 2.0 | -2.00 to -1.82 | 70 | 73:27 |
| 11 | MeCN* | 1.29 | 2.5 | -2.12 to -1.93 | 85 | 74:26 |
*Containing 0.07 M pH 6.0 phosphate buffer; Containing 0.07 M pH 7.0 phosphate buffer; *Containing 0.33 M pH 7.0 phosphate buffer [1]
The hydrodimer 2 serves as a key intermediate for novel neolignan-type products. Below is a representative transformation protocol:
Reduction to Alcohol (±)-4:
Oxidation to Lactone E-5:
Selective Reduction:
Reductive Etherification:
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Solution |
|---|---|---|
| Low yield of 2 | Wrong solvent | Use strictly anhydrous MeCN with phosphate buffer |
| Hydrolysis products | Moisture | Ensure strict control of pH with phosphate buffer |
| Hydrogen evolution | High current density | Optimize current density to 1.29 mA/cm² |
| No reaction | Electrode material | Use BDD electrode; verify connections |
| Mixed products | Cell division failure | Check integrity of divided cell separator |
Table 4: Electrode Material Comparison for this compound Reduction*
| Electrode Material | Yield of 2 (%) | Yield of 3 (%) | Notes |
|---|---|---|---|
| BDD | 85 | 4 | Optimal for hydrodimer formation |
| Glassy Carbon (GC) | 34 | 25 | Moderate performance |
| Platinum (Pt) | 0 (Recovery of 1a: high) | 0 | Hydrogen evolution dominant |
| Magnesium (Mg) | 0 (Recovery of 1a: high) | 0 | Hydrogen evolution dominant |
*Conditions: MeCN with 0.33 M pH 7.0 phosphate buffer, 1.29 mA/cm², 2.5 F/mol [1]
The following diagram illustrates the proposed reaction mechanism and experimental workflow for the electrochemical synthesis:
The cathodic reductive coupling of this compound on BDD electrodes provides an efficient and selective method for synthesizing hydrodimer neolignan precursors. Key advantages include high yields, excellent stereoselectivity, and the ability to transform products into novel neolignan-type derivatives with potential bioactivity. This protocol offers researchers a reliable and reproducible method for electrochemical synthesis in natural product and medicinal chemistry applications.
This compound (MC), a naturally occurring compound found in various plants including Zanthoxylum armatum DC and Alpinia officinarum Hance (lesser galangal), has emerged as a significant pharmacological agent with potent inhibitory effects on the MAPK signaling pathway. The MAPK (Mitogen-Activated Protein Kinase) pathway represents a crucial intracellular signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, inflammatory responses, and apoptosis. Dysregulation of this pathway is implicated in numerous disease states, making it an attractive therapeutic target for drug development. As an FDA-approved flavoring agent already recognized for its safety profile, this compound presents a promising starting point for developing novel therapeutic interventions targeting MAPK-driven pathologies [1] [2].
The structural characteristics of this compound contribute to its biological activity. As an ester derivative of cinnamic acid, it possesses a benzene ring conjugated with a propenoic acid methyl ester side chain. This structure facilitates interactions with various molecular targets within signaling pathways. While hydroxycinnamic acid derivatives like trans-cinnamic acid and p-coumaric acid have been more extensively studied, this compound has recently demonstrated specific inhibitory effects on MAPK signaling that distinguish it from related compounds. Research indicates that this compound specifically targets key components of the MAPK cascade, particularly reducing phosphorylation of p38, JNK, and ERK proteins, thereby modulating downstream inflammatory and stress responses [2] [3].
This compound exerts its therapeutic effects primarily through direct inhibition of the MAPK signaling cascade, a critical pathway involved in cellular responses to external stressors and inflammatory stimuli. Experimental evidence demonstrates that this compound significantly reduces phosphorylation levels of three major MAPK components: p38, JNK, and ERK. In studies using RAW 264.7 macrophage cells stimulated with LPS, this compound treatment resulted in dose-dependent suppression of phosphorylated p38, JNK, and ERK proteins, with maximum inhibition observed at concentrations between 50-100 μM. This comprehensive suppression of MAPK activation translates to reduced nuclear translocation of transcription factors such as NF-κB and decreased expression of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β [2].
The inhibitory effect of this compound on MAPK signaling extends to in vivo models. In dextran sulfate sodium (DSS)-induced colitis mice, this compound administration (20-40 mg/kg) effectively suppressed phosphorylated p38 levels in colon tissues, resulting in ameliorated disease activity and improved intestinal barrier function. The mechanism involves disruption of the phosphorylation cascade that normally activates downstream transcription factors regulating inflammatory gene expression. Additionally, this compound has been shown to modulate the intestinal microbiota, improving microbial dysbiosis in colitis models, suggesting that its therapeutic benefits may derive from both direct MAPK inhibition and indirect microbiome modulation [2].
Computational studies provide additional insights into the molecular interactions between this compound and signaling proteins. While direct docking studies specifically targeting MAPK components with this compound are limited in the current literature, related cinnamic acid derivatives have demonstrated significant binding affinities to various kinase targets. For instance, epigallocatechin 3-O-cinnamate, a cinnamate derivative from Camellia sinensis, showed strong binding affinity (-10.3 kcal/mol) to BRAF, a serine/threonine kinase upstream of the MAPK pathway. Molecular dynamics simulations further confirmed the stability of this interaction, with stable binding observed over 200 ns simulations [4].
Table 1: Quantitative Effects of this compound on MAPK Pathway Components
| Experimental Model | MAPK Component | Effect of this compound | Concentration/Dose | Reference |
|---|---|---|---|---|
| RAW 264.7 cells (LPS-stimulated) | p-p38 | Significant reduction | 50-100 μM | [2] |
| RAW 264.7 cells (LPS-stimulated) | p-JNK | Significant reduction | 50-100 μM | [2] |
| RAW 264.7 cells (LPS-stimulated) | p-ERK | Significant reduction | 50-100 μM | [2] |
| DSS-induced colitis mice | p-p38 in colon tissue | Marked reduction | 20-40 mg/kg | [2] |
| PEMs (LPS-stimulated) | p-p38 | Significant reduction | 50-100 μM | [2] |
In vitro studies have been instrumental in characterizing this compound's effects on MAPK signaling across different cell types. In RAW 264.7 macrophage cells and primary peritoneal elucidated macrophages (PEMs) stimulated with LPS, this compound pretreatment (6.25-100 μM) resulted in significant, dose-dependent reduction in phosphorylated p38, JNK, and ERK levels. The maximum inhibition was observed at 100 μM, with no significant cytotoxicity observed at concentrations up to 100 μM as determined by CCK-8 assays. This suppression of MAPK phosphorylation correlated with decreased production of inflammatory mediators including TNF-α, IL-6, and IL-1β, confirming the functional consequences of MAPK pathway inhibition. The treatment protocol involved preincubating cells with this compound for 2 hours prior to LPS stimulation (1 μg/mL) for 15-30 minutes for phosphorylation analysis or 24 hours for cytokine measurements [2].
Additional in vitro models have revealed context-specific effects of this compound on signaling pathways. In HepG2 liver cells, this compound demonstrated AMPK activation without significant CAMKK2 involvement, suggesting cell-type specific signaling modulation. Interestingly, in fibroblast migration assays, this compound (3-300 μM) did not significantly affect cell motility, whereas trans-cinnamic acid showed pronounced promigratory effects through PKA and p38-MAPK signaling, highlighting the structural specificity of cinnamic acid derivatives in modulating different cellular processes. These findings emphasize that while this compound effectively suppresses MAPK signaling in inflammatory contexts, its effects are highly dependent on cell type and physiological context [1] [3].
In vivo studies provide compelling evidence for the therapeutic potential of this compound through MAPK pathway inhibition. In a dextran sulfate sodium (DSS)-induced colitis model in mice, this compound administration (20 and 40 mg/kg orally for 14 days) significantly alleviated disease severity, as evidenced by reduced disease activity index scores, prevention of weight loss, and restoration of colon length. Histological analysis revealed preserved intestinal barrier integrity with increased expression of tight junction proteins like ZO-1, and immunohistochemical analysis demonstrated marked reduction in phosphorylated p38 levels in colon tissues. The therapeutic effects were comparable to sulfasalazine (50 mg/kg), a standard anti-inflammatory medication for inflammatory bowel disease [2].
Table 2: In Vivo Efficacy of this compound in Disease Models
| Disease Model | Species | Administration Route | Effective Dose | Key Outcomes | Reference |
|---|---|---|---|---|---|
| DSS-induced colitis | C57BL/6 mice | Oral gavage | 20, 40 mg/kg for 14 days | ↓ Disease activity index, ↑ colon length, ↓ p-p38 in colon tissue | [2] |
| CCD-induced neuropathic pain (obese) | Wistar rats | Intrathecal injection | 40 μM (single dose) | ↑ Paw withdrawal threshold, ↓ ERK phosphorylation | [5] |
The safety profile of this compound in these in vivo studies was favorable, with no observed toxicity in major organs (heart, liver, spleen, lung, kidney) upon histological examination. As this compound is already FDA-approved as a flavoring agent, its established safety profile combined with newly demonstrated MAPK inhibitory activity makes it an attractive candidate for further therapeutic development. The optimal effective dose range in murine models appears to be 20-40 mg/kg, with higher doses within this range generally providing more pronounced therapeutic effects [2].
Objective: To evaluate the effect of this compound on MAPK phosphorylation in LPS-stimulated macrophages.
Materials:
Procedure:
Note: Include controls for cell viability (CCK-8 assay) to ensure this compound concentrations used do not cause significant cytotoxicity [2].
Objective: To evaluate the therapeutic efficacy of this compound in a murine colitis model through MAPK pathway modulation.
Materials:
Procedure:
Ethical considerations: All animal experiments should be approved by the Institutional Animal Care and Use Committee and follow relevant guidelines for humane animal treatment [2].
The pharmacokinetic profile and formulation strategies for this compound require careful consideration for therapeutic development. This compound has relatively low aqueous solubility (~0.1 mg/mL), which may limit its oral bioavailability. To enhance solubility and absorption, several formulation approaches can be employed:
For in vivo studies, this compound can be administered in corn oil or similar vehicles to enhance absorption. A recommended formulation for oral administration is: 10% DMSO, 90% corn oil, with thorough mixing to ensure complete dissolution. For intravenous administration, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has demonstrated effectiveness. The recommended dosage range for in vivo studies is 20-40 mg/kg, based on effective doses observed in colitis models [2] [6].
The therapeutic application of this compound as a MAPK inhibitor shows particular promise in several disease contexts:
Inflammatory Bowel Disease: In DSS-induced colitis models, this compound effectively reduced disease severity through dual mechanisms of MAPK pathway inhibition and intestinal microbiota modulation. This suggests potential application in ulcerative colitis and Crohn's disease, particularly for patients with inadequate response to conventional therapies.
Metabolic-Associated Fatty Liver Disease (MAFLD): Although the primary mechanism in HepG2 cells involves AMPK activation rather than direct MAPK inhibition, this compound demonstrated significant reduction in triglyceride accumulation in FFA-induced steatotic hepatocytes. This suggests potential applications in metabolic disorders where both MAPK and AMPK pathways are implicated [1].
Neuropathic Pain: While not directly demonstrated with this compound, the MAPK/ERK pathway has been established as a key mechanism in neuropathic pain models. Inhibition of ERK phosphorylation with other agents has shown efficacy in reducing pain sensitivity, suggesting a potential application area for this compound that warrants further investigation [5].
The following diagram illustrates the core signaling pathway through which this compound exerts its pharmacological effects:
Diagram 1: this compound Inhibition of MAPK Signaling Pathway. This diagram illustrates how this compound (MC) interferes with the MAPK signaling cascade activated by LPS through TLR4, ultimately reducing pro-inflammatory cytokine production and inflammation.
This compound represents a promising natural product-derived therapeutic with demonstrated efficacy in inhibiting the MAPK signaling pathway across multiple disease models. The compound's established safety profile as an FDA-approved flavoring agent accelerates its potential translation into therapeutic applications. Current evidence supports its development particularly for inflammatory disorders such as inflammatory bowel disease, where it simultaneously targets multiple aspects of disease pathology including MAPK signaling and microbial dysbiosis.
Future research should focus on structure-activity relationship studies to optimize the potency and selectivity of this compound analogs, comprehensive pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion, and expanded efficacy studies in additional disease models where MAPK signaling plays a central role, such as rheumatoid arthritis, psoriasis, and neuroinflammatory conditions. Additionally, combination studies with existing therapeutics may reveal synergistic effects that could enhance clinical efficacy while reducing side profiles. With these continued investigations, this compound holds significant promise as a novel MAPK pathway inhibitor for diverse therapeutic applications.
This compound (CAS# 103-26-4) is a naturally occurring phenylpropanoid compound with the chemical formula C({10})H({10})O(_2) and molecular weight of 162.19 g/mol. This compound serves as a natural preservative with demonstrated efficacy in extending the shelf life of various fruits by mitigating microbial decay and physiological deterioration. As a flavoring compound naturally found in various plants including Cinnamomum cassia and Ocimum micranthum, this compound offers a promising alternative to synthetic preservatives, aligning with consumer preferences for natural food additives and sustainable agricultural practices [1].
The increasing global demand for fresh fruits and vegetables has been paralleled by significant postharvest losses, estimated at over 30% of global production annually, with more than 50% of these losses occurring specifically in fruits and vegetables [2]. This economic and food security challenge has accelerated research into effective preservation technologies that can reduce reliance on synthetic chemicals while maintaining product quality and safety. This compound has emerged as a viable candidate in this context due to its broad-spectrum antimicrobial activity and compatibility with edible coating matrices, making it particularly suitable for integration into postharvest management systems for highly perishable fruits such as strawberries, cherries, and other berry fruits [3] [1].
This compound is characterized by its white to light yellow crystalline appearance with a distinctive fruity odor. Chemically described as methyl (E)-3-phenylprop-2-enoate, it is the methyl ester of cinnamic acid [4] [1]. The compound exhibits favorable solubility profiles in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, while having limited solubility in water [1]. This solubility profile is particularly advantageous for formulating delivery systems where controlled release is desired. The compound should be stored desiccated at -20°C to maintain stability over extended periods [1].
Extensive pharmacological profiling has revealed that this compound functions as a tyrosinase inhibitor and exhibits multiple biological activities including antimicrobial, antiadipogenic, vasorelaxant, and anti-inflammatory effects [1]. Its preservation efficacy stems from several interconnected mechanisms:
Calcium channel modulation: Research conducted on rat isolated aortic rings demonstrates that this compound induces endothelium-independent vasorelaxant effects that appear to be preferentially mediated by inhibition of plasmalemmal Ca(^{2+}) influx through voltage-dependent Ca(^{2+}) channels. At concentrations of 1-3000 μmol/L, this compound concentration-dependently relaxed precontracted aortic preparations with IC(_{50}) values of 877.6 μmol/L (95% CI: 784.1-982.2 μmol/L) in endothelium-intact preparations and 725.5 μmol/L (95% CI: 575.9-914.2 μmol/L) in endothelium-denuded preparations [1].
Antimicrobial action: this compound exhibits significant inhibitory effects against common postharvest pathogens including Escherichia coli O157:H7 and Botrytis cinerea, a fungal pathogen responsible for gray mold in strawberries and other fruits [3]. The compound disrupts microbial membrane integrity and cellular processes, thereby preventing fruit decay during storage.
Myorelaxant effects on smooth muscle: Studies on gastrointestinal smooth muscle strips from rats demonstrate that this compound possesses antispasmodic effects against contractions induced by carbachol (IC({50}) of 63.6 μg/ml or 392.6 μM) or KCl (IC({50}) of 34.5 μg/ml or 213.0 μM) [1]. This smooth muscle relaxation effect may contribute to reduced respiration rates in treated fruits, thereby extending shelf life.
The following diagram illustrates the multifaceted mechanisms through which this compound exerts its preservative effects on postharvest fruits:
The integration of this compound into edible coatings represents one of the most effective application methods for postharvest fruit preservation. Through response surface methodology optimization studies, researchers have determined that the optimal concentrations in alginate coatings are 1.45% (w/w) this compound combined with 0.98% (w/w) carvacrol [3]. This specific formulation achieves a balance between antimicrobial efficacy and desirable physical properties of the coating, including appropriate viscosity, turbidity, and whitish index. The alginate-based coating serves as an effective matrix for the controlled release of this compound, ensuring sustained antimicrobial activity throughout the storage period while functioning as a barrier to reduce moisture loss and gas exchange.
Application of this optimized coating to strawberries has demonstrated significant preservation benefits, including delayed visible decay, maintained firmness, and preserved brightness compared to untreated fruit [3]. The treatment also enhanced the total soluble phenolics content and antioxidant activity of the fruit at the end of the storage period, suggesting that this compound not only preserves visual quality but also maintains nutritional value. The coating application process typically involves dipping techniques where fruits are immersed in the alginate solution containing this compound, followed by drying to form a continuous protective layer.
An alternative to direct coating application involves the use of this compound in vapor phase treatments. Research has demonstrated that this compound vapors incorporated into strawberry puree edible films effectively extend shelf life when applied in clamshell packaging [1]. In this system, the films serve as carriers for the controlled release of antimicrobial vapors without direct contact with the fruit surface. This approach is particularly advantageous for delicate fruits where direct coating application might affect visual characteristics or tactile properties.
When fresh strawberries were stored at 10°C with 90% relative humidity for 10 days with this compound vapor treatment, results showed a significant delay and reduction in the severity of visible decay compared to untreated controls [1]. The vapor treatment effectively maintained fruit firmness and brightness while enhancing the retention of beneficial phytochemicals. This method demonstrates the volatility and diffusibility of this compound, properties that enable it to create a protective antimicrobial atmosphere within fruit packaging environments.
Table 1: Comparison of this compound Application Methods for Fruit Preservation
| Application Method | Optimal Concentration | Target Fruits | Key Benefits | Implementation Considerations |
|---|---|---|---|---|
| Edible Coating | 1.45% (w/w) in alginate coating with 0.98% carvacrol [3] | Strawberries, soft fruits | Controlled release, reduced moisture loss, direct surface protection | Requires dipping infrastructure, uniform coating application |
| Vapor Phase | Not specified (released from edible films) [1] | Fragile berries, clustered fruits | No direct fruit contact, uniform distribution, suitable for delicate surfaces | Requires sealed packaging, precise control of release kinetics |
| Direct Application | 0.1-3000 μmol/L (based on physiological studies) [1] | Experimental settings | Precise dosage control, mechanistic studies | Limited commercial application, potential residue concerns |
This protocol describes the formulation and optimization of alginate-based edible coatings containing this compound for strawberry preservation, adapted from published methodology [3].
Prepare alginate solution: Dissolve 2% (w/v) sodium alginate in distilled water using a high-shear mixer at 1000 rpm for 30 minutes to ensure complete hydration and dissolution.
Add plasticizer: Incorporate glycerol at 1.5% (v/v) as a plasticizer to improve coating flexibility and reduce cracking.
Incorporate antimicrobial compounds: Add this compound at 1.45% (w/w) and carvacrol at 0.98% (w/w) relative to the alginate content. Use a stepwise addition approach with continuous mixing at 500 rpm for 15 minutes to ensure uniform distribution.
Emulsification: Homogenize the mixture using a high-shear mixer at 5000 rpm for 3 minutes to create a stable emulsion.
Degassing: Allow the solution to stand for 30 minutes to remove entrapped air bubbles, or use a vacuum desiccator for 10 minutes.
pH adjustment: Adjust the solution to pH 5.5-6.0 using either 0.1M NaOH or 0.1M HCl to optimize coating stability and fruit compatibility.
Fruit pretreatment: Sort, clean, and air-dry strawberries at room temperature.
Coating application: Immerse fruits in the coating solution for 2 minutes with gentle agitation to ensure complete coverage.
Draining and cross-linking: Remove excess coating by draining, then immerse fruits in 2% (w/v) calcium chloride solution for 1 minute to induce cross-linking and film formation.
Drying: Air-dry coated fruits at room temperature for 1 hour before packaging.
Quality assessment: Evaluate coating quality based on physical parameters (viscosity, turbidity, whitish index) and antimicrobial efficacy against E. coli O157:H7 and B. cinerea [3].
The following workflow diagram illustrates the complete experimental procedure for preparing and applying this compound-containing alginate coatings:
This protocol outlines standardized procedures for evaluating the efficacy of this compound treatments on fruit quality parameters during storage.
Microbial load analysis:
Decay incidence assessment:
Firmness measurement:
Weight loss determination:
Color analysis:
Soluble solids content (SSC):
Titratable acidity (TA):
Antioxidant capacity:
Table 2: Quality Assessment Parameters and Methodologies for this compound-Treated Fruits
| Quality Parameter | Analytical Method | Measurement Frequency | Expected Outcomes with this compound |
|---|---|---|---|
| Microbial Quality | Plate count method (CFU/g) | Days 0, 3, 7, 10, 14 | Significant reduction in E. coli and B. cinerea populations [3] |
| Decay Incidence | Visual assessment (0-4 scale) | Daily | Delayed onset and reduced severity of decay [1] |
| Firmness | Texture analyzer (puncture test) | Days 0, 5, 10 | Maintained firmness (10-25% higher than control) [1] |
| Weight Loss | Gravimetric analysis | Every 2-3 days | Reduced weight loss (15-30% less than control) [1] |
| Color Stability | Colorimeter (L, a, b* values) | Days 0, 5, 10 | Preserved brightness and color intensity |
| Antioxidant Capacity | DPPH/FRAP assays | Days 0, 7, 14 | Higher retention of antioxidant activity [1] |
This compound is generally recognized as safe (GRAS) as a flavoring substance when used in accordance with good manufacturing practices. The compound occurs naturally in various food sources including strawberries, cinnamon, and basil, contributing to its favorable safety profile [4] [1]. However, appropriate considerations must be addressed for postharvest applications:
Concentration limits: While effective antimicrobial concentrations have been established (1.45% w/w in coatings), applications should not exceed levels necessary for technical efficacy [3].
Toxicity profile: Studies indicate an IC(_{50}) value of approximately 877.6 μmol/L for vascular effects, significantly higher than concentrations used in food preservation applications [1].
Residue concerns: As a volatile compound, this compound residues on fruit surfaces diminish during storage, particularly in vapor phase applications.
Allergen potential: While rare, sensitivity to cinnamate compounds has been reported in individuals with known spice allergies.
Regulatory approval for this compound as a food preservative varies by jurisdiction. Researchers and commercial applicators should consult local regulations (FDA, EFSA, etc.) regarding specific permitted uses, concentration limits, and labeling requirements when developing commercial products incorporating this compound.
This compound represents a promising natural alternative to synthetic preservatives for postharvest fruit preservation, with demonstrated efficacy against major postharvest pathogens and quality-degrading physiological processes. The optimized application methods detailed in these protocols—particularly edible coatings and vapor phase treatments—provide practical solutions for extending shelf life while maintaining fruit quality parameters.
Future research should focus on several key areas:
The protocols and data presented herein provide researchers with standardized methodologies for further investigating and applying this compound in postharvest preservation systems, contributing to reduced food waste and improved sustainability in the fruit supply chain.
This compound (trans-methyl cinnamate) is a natural phenylpropanoid ester found in various plant species, particularly in the invasive silver wattle (Acacia dealbata Link), where it functions as a phytotoxic allelochemical. As agricultural systems face increasing challenges with herbicide-resistant weeds and environmental contamination, natural compounds like this compound offer promising alternatives for sustainable weed management. This compound has demonstrated selective herbicidal activity, particularly against small-seeded weed species, while showing minimal effects on larger-seeded crops like wheat, making it a potentially valuable tool for integrated weed management systems [1]. The compound belongs to the cinnamic acid derivative family, which includes several compounds with known phytotoxic properties, such as trans-cinnamaldehyde and cinnamic acid [2].
The mechanistic basis for this compound's selectivity appears to be related to seed size and physiological differences between species. Small-seeded species typically have limited nutrient reserves and greater surface area-to-volume ratios, potentially making them more susceptible to phytotoxic compounds. This application note provides comprehensive protocols for evaluating and applying this compound as a bioherbicide, with specific focus on managing small-seeded weeds in agricultural systems, particularly in wheat crops infested with rigid ryegrass (Lolium rigidum) [1].
Table 1: Phytotoxic Effects of this compound on Various Plant Species
| Species | Seed Type/Size | Germination Inhibition (%) | Radicle Growth Reduction (%) | Hypocotyl Growth Reduction (%) | Enzymatic Effects |
|---|---|---|---|---|---|
| Lettuce (Lactuca sativa L.) | Small-seeded dicot | Significant inhibition observed | 89% reduction | 60% reduction | 85% reduction in guaiacol peroxidase activity |
| Rigid ryegrass (Lolium rigidum Gaudin) | Small-seeded monocot | Significant inhibition observed | 87% reduction | 76% reduction | 57% reduction in guaiacol peroxidase; 6% reduction in α-amylase |
| Wheat (Triticum aestivum L.) | Large-seeded monocot | No significant effect | Not affected | Not affected | No significant enzymatic changes observed |
Table 2: Comparison of this compound with Other Natural Herbicidal Compounds
| Compound/Source | Target Weeds | Key Effects | Application Considerations |
|---|---|---|---|
| This compound (from Acacia dealbata) | Small-seeded species (lettuce, rigid ryegrass) | Inhibition of radicle and hypocotyl growth; reduction of peroxidase and α-amylase activity | Selective for small-seeded weeds; compatible with wheat crops |
| Clove, cinnamon, ajwain essential oils [3] | Agropyron repens, Bromus spp., Festuca spp. | Leaf burn, chlorosis, necrosis; increased ion leakage; reduced chlorophyll and antioxidant enzymes | Nanoemulsion formulation improves stability and efficacy |
| Artemisia santolinifolia extract [4] | Sinapis arvensis, Lolium multiflorum, Parthenium hysterophorus | Concentration-dependent growth inhibition; increased oxidative stress; high phenolic and flavonoid content | Methanolic extracts show higher efficacy; correlation with antioxidant content |
| Ocimum basilicum extract [5] | Amaranthus spp., Portulaca spp. | 33-68% reduction in fresh weight; 97-99% weed control at 40.48 kg/ha in field trials | Acetone extracts most effective; enhanced efficacy when combined with camphor oil |
The efficacy data demonstrate that This compound exhibits selective phytotoxicity, strongly inhibiting the growth and development of small-seeded species like lettuce and rigid ryegrass while showing no adverse effects on larger-seeded wheat [1]. This selectivity pattern suggests that this compound could be particularly valuable for selective weed management in wheat crops, where rigid ryegrass represents a significant weed problem. The physiological impact extends beyond growth inhibition to include disruption of essential enzymatic processes, particularly affecting peroxidase activity across species and α-amylase activity in grasses, which impacts energy mobilization during germination [1].
Commercial formulation of this compound: The studies utilized commercially available this compound of high purity (typically ≥95%). For laboratory testing, stock solutions are prepared by dissolving this compound in a small volume of ethanol (0.1-0.5% final concentration) or acetone before dilution with water or nutrient medium [1].
Nanoemulsion delivery systems: While specific nanoemulsion formulations for this compound were not detailed in the search results, studies on essential oil-based bioherbicides suggest that nanoemulsion technology significantly enhances the efficacy and stability of volatile compounds. Based on successful formulations with cinnamon and clove oils [3], recommended parameters for this compound nanoemulsions include:
Combination formulations: Research on Ocimum basilicum extracts demonstrates that combining natural extracts with adjuvants like camphor oil can enhance herbicidal efficacy [5]. Similar approaches could be explored for this compound to improve field performance.
Pre-emergence application: this compound has shown greatest efficacy as a pre-emergence bioherbicide, applied before or during weed seed germination. Application should be timed to coincide with the initial germination flush of target weeds [1].
Post-emergence limitations: The compound primarily affects germination and early seedling growth rather than established plants. For post-emergence activity, formulation improvements would be necessary, potentially through nanoemulsion systems that enhance foliar penetration [3].
Selective application in wheat: Field application should target the period when rigid ryegrass and other small-seeded weeds are germinating, while wheat is established. The selectivity profile allows application in standing wheat crops without phytotoxic effects on the crop [1].
Figure 1: Experimental workflow for this compound bioherbicide screening
This protocol evaluates the effects of this compound on germination and early seedling development of target weed species [1].
Materials Required:
Procedure:
Notes: The bioassay should include multiple replicates (minimum 5 plates per treatment) and repeated at least twice for statistical validation [1].
These assays evaluate the biochemical effects of this compound on key enzymes involved in plant growth and defense.
Guaiacol Peroxidase Activity Assay:
α-Amylase Activity Assay:
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) enables rapid metabolic profiling without extensive sample preparation [6].
Figure 2: Proposed mechanism of action of this compound on plant physiological processes
This compound exerts its phytotoxic effects through multiple biochemical pathways:
Enzyme inhibition: The compound significantly reduces guaiacol peroxidase activity by 57% in rigid ryegrass and 85% in lettuce, indicating a disruption in the plant's antioxidant defense system [1]. Additionally, it causes a 6% reduction in α-amylase activity in rigid ryegrass, impairing starch mobilization during germination [1].
Oxidative stress induction: Related cinnamic acid derivatives like trans-cinnamaldehyde have been shown to increase reactive oxygen species (ROS) production and lipid peroxidation, leading to cellular damage [2]. Similar mechanisms are likely for this compound.
Hormonal disruption: Studies on trans-cinnamaldehyde show that cinnamic compounds can alter hormonal balance, particularly affecting auxin distribution and signaling, which results in root growth inhibition and adventitious root formation [2].
Mitochondrial dysfunction: Trans-cinnamaldehyde has been shown to affect mitochondrial membrane potential and ultrastructure [2]. Given the structural similarity, this compound may share this mechanism.
The physiological manifestations of this compound phytotoxicity include:
Radicle and hypocotyl growth inhibition: The most pronounced effect is on early seedling growth, with reductions of 60-89% in radicle length and 76-87% in hypocotyl length across susceptible species [1].
Germination suppression: While complete germination inhibition varies by species and concentration, this compound significantly delays and reduces germination rates in small-seeded species [1].
Selective action: The compound exhibits differential sensitivity based on seed size and species, with small-seeded species being markedly more susceptible than large-seeded species like wheat [1].
Optimal use scenarios: this compound is most suitable as a pre-emergence bioherbicide in wheat crops infested with small-seeded weeds like rigid ryegrass [1]. The selectivity profile allows application when wheat is established but target weeds are germinating.
Timing and application: Field applications should coincide with the first major flush of weed germination. In wheat cropping systems, this typically occurs after initial rains or irrigation following planting.
Integration with other management practices: For comprehensive weed management, this compound should be integrated with cultural practices (crop rotation, competitive cultivars), mechanical methods, and other biological controls as part of an Integrated Weed Management system [7].
Ecological impact: As a naturally occurring compound, this compound is expected to have lower environmental persistence and reduced toxicity to non-target organisms compared to synthetic herbicides [1] [8].
Biodegradation: Natural phenylpropanoids typically undergo rapid microbial degradation in soil, reducing the risk of residue accumulation or groundwater contamination.
Non-target effects: Applications should still follow standard precautions to minimize impacts on beneficial plants and organisms. Buffer zones near sensitive habitats are recommended.
Stability challenges: Like many natural compounds, this compound may face issues with volatility, photodegradation, and rapid breakdown.
Formulation strategies: To enhance field efficacy and longevity, consider:
This compound represents a promising bioherbicide candidate with particular efficacy against small-seeded weed species. Its selective action provides a valuable tool for managing problematic weeds like rigid ryegrass in wheat crops without harming the established crop. The multiple mechanisms of action, including enzyme inhibition and oxidative stress induction, reduce the likelihood of rapid resistance development compared to single-site synthetic herbicides.
Future research should focus on:
As agricultural systems transition toward more sustainable practices, natural product-based herbicides like this compound offer promising alternatives that can reduce environmental impact while maintaining effective weed control.
Methyl cinnamate's therapeutic effects appear to operate through a multi-targeted mechanism: protecting the intestinal barrier, inhibiting the MAPK signaling pathway to reduce inflammation, and positively modulating the gut microbiota.
The diagram below summarizes this proposed mechanism of action and the key experimental findings that support it.
The efficacy of this compound (MC) in alleviating colitis symptoms and modulating inflammation has been quantified in both in vivo (mouse model) and in vitro (cell culture) studies.
Table 1: In Vivo Efficacy in DSS-Induced Colitis Mice
| Parameter Measured | DSS Model Effect | MC Treatment Effect (40 mg/kg) | Reference Compound (SASP 50 mg/kg) |
|---|---|---|---|
| Body Weight | Significant loss | Recovered weight loss | Recovered weight loss |
| Disease Activity Index (DAI) | High score | Significant decrease | Significant decrease |
| Colon Length | Significant shortening | Significant increase | Significant increase |
| Intestinal Barrier (ZO-1) | Impaired | Protected integrity | Not specified in abstract |
| Pro-inflammatory Cytokines | Overexpressed | Inhibited expression | Not specified in abstract |
Data derived from [1]
Table 2: In Vitro Anti-inflammatory Effects in RAW 264.7 Cells
| Cellular Process/Pathway | LPS-Induced Effect | MC Treatment Effect |
|---|---|---|
| Phospho-p38 Level | Increased | Markedly decreased |
| Phospho-JNK Level | Increased | Significantly decreased |
| Phospho-ERK Level | Increased | Significantly decreased |
| Overall MAPK Signaling | Activated | Inhibited |
Data derived from [1]
Here are the standardized protocols for key experiments investigating MC's efficacy, based on the referenced study.
This protocol assesses the therapeutic potential of MC in a well-established mouse model of ulcerative colitis [1].
The workflow for this in vivo study is outlined below.
This protocol evaluates the direct anti-inflammatory effects of MC on LPS-stimulated macrophages, focusing on the MAPK pathway [1].
This compound is a compelling natural therapeutic candidate for inflammatory bowel disease. It demonstrates efficacy in standard preclinical models by protecting the intestinal barrier, suppressing inflammation via MAPK pathway inhibition, and restoring healthy gut microbiota. The provided data, mechanisms, and detailed protocols offer a robust foundation for further research and drug development.
The table below summarizes how methyl cinnamate and carvacrol have been used in coating research:
| Compound | Application Context | Reported Effects & Concentrations | Citation |
|---|---|---|---|
| This compound | Incorporated into alginate-based edible coatings for food. | Used with carvacrol as a natural antimicrobial. Specific concentrations not detailed. [1] | |
| Component of Alpinia zerumbet essential oil. | Constituted 4.24% of the total essential oil composition. [2] | ||
| Carvacrol | Active component in edible films and coatings. | Recognized for its GRAS (Generally Recognized as Safe) status and significant antimicrobial and anti-inflammatory properties. [3] [4] | |
| Studied in cinnamoyl derivatives (e.g., linked to carvacrol) on intestinal cells. | Effectively countered LPS-induced inflammation at concentrations of 1 µM and 10 µM. [3] | ||
| Added to edible gelatin coatings for seafood. | Improved shelf-life; specific concentrations not detailed. [4] |
Electrostatic spray coating is a highly efficient and modern method for applying such coatings. The workflow and key parameters for this technique are outlined below.
The successful application of this technology depends on several key parameters [5]:
For research in drug development, understanding the biological pathway is crucial. The following diagram synthesizes the described anti-inflammatory mechanism of a cinnamoyl-carvacrol derivative (DM1) in an intestinal cell model [3].
Since specific concentration data for this combination is limited, you will likely need to determine the optimal range experimentally. Here is a suggested approach:
Q1: What is the water solubility of pure methyl cinnamate?
Q2: What are the most effective methods to enhance its solubility?
Q3: Does this compound degrade under normal lab conditions?
Here are the core experimental approaches and their quantitative results for improving this compound solubility.
This method is highly effective for creating stable, water-soluble formulations.
Table 1: Solubility & Binding Data of this compound-Cyclodextrin Complexes
| Cyclodextrin Type | Binding Constant (Kₐ, M⁻¹) | Solubility Enhancement (vs. Pure MC) | Dissolution Time in Water | Key Findings |
|---|---|---|---|---|
| β-cyclodextrin (βCD) | 233.4 ± 6 M⁻¹ [3] | ~10-fold [2] [3] | ~2 seconds [2] [3] | Improved thermal stability; crystalline-to-amorphous transformation [2] [3]. |
| Methyl-β-cyclodextrin (MβCD) | 458.8 ± 4 M⁻¹ [3] | ~10-fold [2] [3] | ~2 seconds [2] [3] | Higher binding affinity & aqueous solubility than βCD; also enhances thermal stability [2] [3]. |
Protocol: Preparation of this compound-Cyclodextrin Inclusion Complexes via Ultrasonication [2]
For routine laboratory experiments, dissolving this compound in a co-solvent is a straightforward approach.
Table 2: Solubility of this compound in Common Laboratory Solvents [1]
| Solvent | Solubility |
|---|---|
| DMSO | ≥ 100 mg/mL (~616.56 mM) |
| Ethanol | Soluble [4] |
| Propylene Glycol | Soluble [4] |
Protocol: Using Co-solvents for In Vitro Assays [1]
The following flowchart outlines a logical approach to diagnosing and solving solubility-related issues during experimentation.
Here are answers to common questions about optimizing methyl cinnamate electrochemical synthesis:
What is the most critical factor for achieving high yield in the reductive coupling of this compound? Research indicates that the choice of solvent and the use of a buffered electrolyte are paramount. One study achieved an 85% yield of the dimeric product specifically in acetonitrile (MeCN) containing a 0.33 M phosphate buffer at pH 7.0. Other solvents like DMSO, DMF, TFE, and MeOH resulted in little to no dimer formation under the conditions tested [1].
Which cathode material is most effective for the reductive coupling? The Boron-Doped Diamond (BDD) electrode has proven highly effective, yielding the hydrodimer product in 85% yield [1]. In comparison, a Glassy Carbon (GC) electrode under the same conditions provided a much lower yield of 34%, while Platinum (Pt) and Magnesium (Mg) electrodes led predominantly to hydrogen evolution and recovery of the starting material [1].
What are common failure points when using sacrificial anodes in reductive electrosynthesis? Sacrificial anodes (e.g., Mg, Zn, Al) can cause reaction failure through several mechanisms [2]:
How can I tune the reaction selectivity? Applying a constant potential (potentiostatic mode) allows you to precisely "dial-in" the driving force for a specific redox event, which can enhance selectivity over using a constant current [3]. This is akin to selecting the strength of a chemical oxidant or reductant.
The table below summarizes specific issues, their potential causes, and solutions based on recent research.
| Problem | Possible Cause | Suggested Solution | Supporting Data / Rationale |
|---|---|---|---|
| Low Coupling Yield | Non-optimal solvent/electrolyte | Switch to acetonitrile with a pH 7.0 phosphate buffer [1] | Yield increased from 4% (MeCN alone) to 85% (buffered MeCN) [1] |
| Insufficient charge passed | Increase the charge (F/mol) applied to the reaction [1] | Yield increased from 44% (1 F/mol) to 85% (2.5 F/mol) in optimized buffered system [1] | |
| Suboptimal electrode material | Use a Boron-Doped Diamond (BDD) cathode [1] | BDD's wide potential window and surface properties favor dimerization over other pathways [1] | |
| Anode Passivation | Build-up of insulating films | Mechanically polish the anode surface pre-use; consider alternative anode materials [2] | Ensures consistent electron transfer and metal dissolution from the anode [2] |
| Unwanted Side Products | Chemical reaction with sacrificial anode | Change the sacrificial anode to one less reactive with your substrates (e.g., from Mg to Zn) [2] | Prevents non-faradaic reactions, like the formation of Grignard reagents from organic halides [2] |
| Poor Reproducibility | Inconsistent electrode history/surface area | Standardize electrode pre-treatment (cleaning, polishing) and use electrodes with consistent geometry [3] | Removes variability from electrode surface conditions, which heavily influence reaction kinetics [3] |
The following is a detailed methodology, adapted from research that achieved an 85% isolated yield of dimethyl 3,4-diphenylhexanedioate from this compound [1].
When an experiment does not proceed as expected, follow this logical pathway to diagnose the issue, incorporating strategies from the literature [2].
The information provided should serve as a robust foundation for your technical support center. The key parameters for success with this compound are a BDD cathode, a buffered acetonitrile electrolyte, and careful management of the sacrificial anode.
The key to preventing hydrolysis lies in controlling the reaction environment to limit the presence of water. The table below summarizes the main parameters you can adjust.
| Strategy | Mechanism | Key Parameters to Control |
|---|---|---|
| Solvent Selection [1] | Uses organic solvent to reduce water activity, slowing hydrolysis. | Anhydrous solvents (e.g., acetonitrile, DMF); controlled water content. |
| Electrolyte Choice [1] | Uses hydrophobic electrolyte salts to minimize water ingress. | Hydrophobic electrolytes (e.g., TBAPF(_6)); rigorous drying. |
| Continuous Flow Reactors [1] | Shortens residence time, preventing water diffusion and product over-exposure. | Residence time; reactor pressure; mixing efficiency. |
| Controlled Water Addition | Adds minimal, stoichiometric water if essential, transforming it from a contaminant to a reagent. | Precise, automated pumping (e.g., syringe pump); concentration monitoring. |
Here is a flowchart to guide you through the troubleshooting process, from problem identification to solution implementation.
Based on the principles from the literature [1], here is a detailed methodology for setting up a continuous flow electrolysis experiment to minimize hydrolysis.
Title: Setup for a Continuous Flow Electrolysis to Minimize Hydrolysis of Esters.
Objective: To electrochemically transform methyl cinnamate in a controlled, water-scarce environment using a continuous flow reactor to suppress hydrolytic side reactions.
Materials:
Procedure:
Diagram: Continuous Flow Electrolysis Workflow
Why is continuous flow often better than batch for preventing hydrolysis? In a batch reactor, the entire volume is exposed to potential contaminants and the electrodes for a long, fixed time. Flow reactors offer superior control by allowing you to precisely set a short residence time, minimizing the window for water to react. Furthermore, many flow systems are sealed and can be pressurized, which physically hinders the ingress of atmospheric moisture [1].
A small amount of water is necessary for my reaction. How can I manage it? If water is essential, the strategy shifts from elimination to precise control. Use a separate syringe pump to add an exact, stoichiometric amount of water directly into the reaction stream. This approach treats water as a reagent rather than a solvent or contaminant, allowing you to maintain a low overall concentration that fulfills the reaction needs without leading to excessive hydrolysis [1].
My hydrolysis by-product still forms in a supposedly dry system. What should I check? First, verify the quality of your solvent and electrolyte. Even "anhydrous" solvents can absorb moisture from the air after opening. Ensure they are stored with molecular sieves and handled under an inert atmosphere. Second, check for leaks in your reactor setup, especially around seals and fittings, which can be a hidden source of moisture ingress.
Q1: What are the primary stability challenges when incorporating methyl cinnamate into alginate coatings?
This compound presents two main challenges for formulation stability [1]:
Q2: What is the most cited strategy to improve the stability and solubility of this compound?
The most prominent strategy in recent research is forming an inclusion complex with β-Cyclodextrin (β-CD) [1].
Q3: How is this compound typically incorporated into an alginate coating matrix?
A common and effective method involves a two-step, double-dipping process, as used in research on strawberry preservation [2] [3]:
The following workflow summarizes the experimental protocol for creating such a coating:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor coating adhesion/strength | Insufficient cross-linking; incorrect alginate or CaCl₂ concentration. | Ensure CaCl₂ solution is fresh and concentration is adequate (e.g., 2-5% w/v) [5]. Optimize immersion time in CaCl₂ bath. |
| Rapid loss of antimicrobial efficacy | High volatility of uncomplexed this compound (MC). | Form an inclusion complex with β-Cyclodextrin to reduce volatility and enable controlled release [1]. |
| Uneven coating distribution | High viscosity of alginate solution; air bubbles in solution. | Adjust solids content of alginate solution. Use a magnetic stirrer for mixing and let solution stand to de-aerate [5]. |
| Visible degradation of coating | Photo-degradation of MC; microbial breakdown of coating. | Store coated products in dark or UV-filtered packaging. Consider adding other natural antimicrobials (e.g., ε-polylysine) to the matrix [6]. |
The table below summarizes key findings from research on incorporating active compounds into alginate films, which can inform your experimental design with this compound.
| Study Focus | Formulation Details | Key Outcome / Performance Data | Reference |
|---|---|---|---|
| Stability Enhancement | This compound derivative/β-CD inclusion complex. | Formation of stable host-guest complex confirmed by spectral and NMR studies; significantly enhanced aqueous solubility and stability [1]. | [1] |
| Antimicrobial Optimization | Alginate coating with carvacrol and this compound for strawberries. | The combination of antimicrobials was optimized for both physical properties and antimicrobial efficacy [2]. | [2] |
| Composite Film Performance | Sodium Alginate / Sodium Carboxymethyl Cellulose / ε-polylysine film for mangoes. | Composite showed improved barrier properties and strong antibacterial activity; model for enhancing pure alginate film function [6]. | [6] |
Given the identified stability challenges, here is a logical pathway you can follow to systematically test and improve the stability of this compound in your alginate coating formulation.
Understanding methyl cinnamate's mechanism of action is the first step in troubleshooting efficacy issues. The table below summarizes primary and synergistic mechanisms based on current literature.
| Mechanism of Action | Experimental Evidence (from search results) | Potential for Synergy & Enhancement |
|---|---|---|
| Membrane Disruption | Not directly observed in the provided results, but this is a common mechanism for many antimicrobial esters. | High. Combining with other membrane-active agents could enhance permeability and efficacy. |
| Acetylcholinesterase (AChE) Inhibition (in insects) | Phenylpropanoid esters like this compound likely function as weak-to-moderate AChE inhibitors [1]. | Moderate. In insects, this could be leveraged with other neurotoxic agents. Relevance to antimicrobial activity requires further investigation. |
| Disruption of GABAergic Transmission (in insects) | Suggested as a potential mechanism of action for phenylpropanoid esters [1]. | Moderate. Similar to AChE inhibition, this is a specific insecticidal target. |
| Inhibition of Cytochrome P450 Monooxygenases (P450s) | Cinnamate-rich vapors may hamper P450s, which are enzymes involved in detoxification [1]. | High. Inhibiting microbial detoxification pathways can counteract resistance and enhance the effect of other antimicrobials. |
| Modification of Cuticular Lipids (in insects) | The lipophilicity of esters affects their ability to penetrate the insect integument [1]. | High. Formulating this compound with permeation enhancers could improve its penetration into microbial cells or insect cuticles. |
The following table summarizes quantitative antimicrobial data for this compound and a related, more potent derivative from a 2014 study [2]. This data is essential for benchmarking performance.
| Microorganism | This compound MIC (μg/mL) | p-Methoxy this compound MIC (μg/mL) |
|---|---|---|
| Sarcina lutea | 15.6 | Not specified |
| Bacillus subtilis ATCC 6633 | 31.25 | Not specified |
| Other Bacillus subtilis strains | 31.25 | Not specified |
| Staphylococcus aureus | Not specified | 62.5 |
| Aspergillus restrictus | 62.5 | 62.5 |
| Aspergillus flavus | 250 | 250 |
| Aspergillus fumigatus | 250 | 250 |
Here are solutions to common problems researchers might encounter.
FAQ 1: The observed antimicrobial efficacy of this compound in our assays is lower than expected. What could be the cause?
FAQ 2: How can we enhance the potency of this compound?
FAQ 3: The synthetic yield of this compound derivatives is low. How can we improve the protocol?
To ensure reproducibility in your research, here are detailed methodologies for key experiments.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing via Microdilution Method [2]
This standard protocol is used to determine the Minimum Inhibitory Concentration (MIC).
Protocol 2: Investigating the Mechanism of Action via Acetylcholinesterase (AChE) Inhibition Assay [1]
This protocol helps determine if this compound acts on the nervous system of target insects, which is part of its insecticidal potential.
p-Methoxy this compound: If your goal is maximum potency from the outset, the data strongly suggests that p-methoxy this compound is a more potent derivative than this compound itself, especially against Staphylococcus aureus [2]. Consider synthesizing or sourcing this analog for initial screens.
Here are answers to common challenges researchers face when trying to control the stereochemistry of methyl cinnamate and its derivatives.
| Question | Issue | Solution & Key Parameters |
|---|
| Q1: How to achieve highly selective anti-diamination? | Need high stereoselectivity for synthesizing biologically active α,β-diamino esters [1]. | One-pot Cu-catalyzed diamination. Yields ~79% with anti:syn >99:1 [1].
For practical application, here are the detailed experimental protocols for the two high-performing methods mentioned above.
This method provides exceptional stereocontrol for the synthesis of α,β-diamino esters [1].
This method is ideal for synthesizing dimeric esters with moderate diastereocontrol [2].
When creating your FAQs and guides, incorporating these fundamental definitions can be very helpful for your audience:
The primary quantitative data comes from a structure-activity relationship (SAR) study on Cuscuta campestris (dodder), a parasitic weed. The table below summarizes the growth inhibition caused by this compound and its most active derivatives [1].
| Compound Name | IC₅₀ (μM) | Growth Inhibition at 1 mM (%) | Key Structural Feature |
|---|---|---|---|
| Methyl trans-cinnamate | <500 | ~85% | Esterification of carboxylic acid |
| trans-Cinnamaldehyde | <500 | ~95% | Aldehyde group |
| 3-Phenylpropionaldehyde | <500 | ~90% | Aldehyde, saturated side chain |
| trans-4-(Trifluoromethyl)cinnamic acid | <500 | ~80% | Strong electron-withdrawing group |
| trans-3-Chlorocinnamic acid | <500 | ~80% | Halogen substitution |
| trans-4-Chlorocinnamic acid | ~600 | ~75% | Halogen substitution |
| trans-4-Bromocinnamic acid | ~600 | ~75% | Halogen substitution |
| Hydrocinnamic acid | ~800 | ~70% | Saturated side chain |
| trans-Cinnamic acid (Parent compound) | >1000 | ~39% | Benchmark for comparison |
Key SAR Insights for Experiment Design [1]:
The following methodology is adapted from the SAR study, providing a robust starting point for your own dose-response experiments [1].
In Vitro Bioassay for Phytotoxicity
While the exact mechanism of this compound's phytotoxicity is not fully elucidated, research in other biological systems suggests it may interact with key energy-sensing pathways. One study in human liver cells proposed that this compound might directly activate AMP-activated protein kinase (AMPK), a central regulator of energy metabolism [2]. Activation of AMPK shifts cells from anabolic (building up) to catabolic (breaking down) states. If a similar interaction occurs in plants, it could disrupt the plant's energy balance, inhibiting growth. This hypothesis provides a starting point for your team's mechanistic studies.
The diagram below outlines a logical workflow for investigating this compound's phytotoxicity, from initial screening to mechanism elucidation.
Here are potential issues researchers might face and how to address them, based on general experimental principles.
| Question/Trouble | Possible Cause & Solution |
|---|---|
| The compound is not dissolving in the aqueous assay medium. | This compound is hydrophobic. Solution: Use a minimal amount of a co-solvent like DMSO or ethanol (final concentration ≤1%). Ensure a solvent control is run. Preparing a stock solution at a higher concentration in the co-solvent before serial dilution is recommended [1]. |
| There is high variability in growth inhibition between replicates. | Inconsistent seed quality, microbial contamination, or uneven compound distribution. Solution: Surface-sterilize seeds, ensure sterile working conditions, and agitate plates gently after applying the test solution to ensure even exposure. |
| No phytotoxic effect is observed at expected concentrations. | The target plant species may be insensitive, or the compound may require metabolic activation. Solution: Verify the bioassay using a sensitive species like lettuce or Cuscuta. Test a wider concentration range and consider the use of adjuvants that enhance leaf penetration for foliar applications. |
| How can we improve the activity of this compound? | The SAR study provides clear guidance. Solution: Synthesize and test analogs based on the most effective modifications, such as creating different esters, introducing halogen atoms (Cl, Br) at the 3 or 4 position of the phenyl ring, or reducing the side chain double bond [1]. |
To build a more comprehensive knowledge base, your team could:
| Question | Answer / Troubleshooting Step |
|---|
| Low signal intensity in Mass Spectrometry | - Increase ionization efficiency: For ESI, use a mobile phase with 0.1% formic acid to enhance positive ion formation [1].
This method is ideal for sensitive and precise quantification of this compound, especially in complex biological matrices [1].
This protocol is best for fast authentication or profiling of samples, such as verifying cinnamon species, with minimal preparation [2].
The following workflow can help you diagnose and resolve issues with this compound detection:
Methyl cinnamate is internationally recognized as safe for use as a flavoring agent. The quantitative data from regulatory bodies is summarized in the table below.
| Aspect | Details |
|---|---|
| Primary Use | Flavoring agent or adjuvant [1] |
| U.S. FDA Status | Generally Recognized As Safe (GRAS), listed under 21 CFR 172.515 [1] [2] |
| FEMA Status | GRAS (FEMA No. 2698) [1] [2] [3] |
| International Assessment (JECFA) | Evaluated and assigned JECFA Flavor Number 658 [1] |
| Safety for Target Animals | Considered safe at a maximum use level of 5 mg/kg of complete feed for all target species [4] |
Recent scientific studies have explored pharmacological effects beyond its use as a flavor. Key findings on its activity in various experimental models are summarized below.
| Study Focus | Reported Effect | Test System | Key Findings / Proposed Mechanism |
|---|---|---|---|
| Metabolic-Associated Fatty Liver Disease (MAFLD) [5] | Alleviates lipid accumulation | HepG2 cells (human liver cancer cell line) | Activated AMPK pathway, increased fatty acid oxidation (↑CPT1a), decreased lipid synthesis [5] |
| Osteoblast Function [6] | Inhibits cell survival and differentiation | MC3T3-E1 cells (mouse pre-osteoblast cell line) | Induced apoptosis (↑cleaved PARP/caspase-3), inhibited MAPK signaling, suppressed differentiation [6] |
| Antimicrobial Activity [7] | Antibacterial and Antifungal | Pathogenic bacteria and fungi (e.g., C. albicans, S. aureus) | Disrupted microbial cell membranes; butyl cinnamate showed best activity [7] |
For researchers interested in methodology, here are the protocols from key studies on lipid accumulation and osteoblast activity.
The following diagrams illustrate the key molecular mechanisms of this compound action identified in the studies.
The following table summarizes the in vitro activity of various cinnamate esters against two protozoal parasites, Leishmania donovani and Trypanosoma brucei rhodesiense, along with their cytotoxicity data [1]. A lower IC₅₀ value indicates higher potency.
| Compound / Ester Group | Aromatic Substituent | IC₅₀ vs L. donovani (µM) | IC₅₀ vs T.b. rhodesiense (µM) | Cytotoxicity (L-6 cells, IC₅₀ µM) |
|---|---|---|---|---|
| Nitro-aromatic derivatives (e.g., 32-34) | Nitro | < 10 | Mostly Inactive | High Selectivity |
| Catechol-type compounds | Dihydroxyl | Variable | < 10 (In vitro) | Correlated with activity |
| Compound 15 | Not Specified | Active | 0.73 | 0.73 |
| Compound 26 | Not Specified | Active | Inactive | Information Missing |
| Methyl Cinnamate | Unsubstituted | Inactive | Inactive | Information Missing |
The data in the summary table were generated using standardized, phenotype-based assays to evaluate the direct ability of the compounds to kill parasites [1]. The core methodologies are outlined below:
Cinnamate esters can be synthesized through several well-established routes, which offer flexibility for introducing diverse structural features [1].
Another highly effective method for synthesizing specific esters, particularly with bulky alcohols like (-)-menthol, is transesterification [2]. This one-pot reaction uses an alkyllithium base (like butyllithium) to activate the alcohol, which then reacts with a simple methyl ester (e.g., this compound) to produce the target ester in high yield [2].
The table below summarizes the core data used in a read-across assessment where methyl cinnamate serves as the analog.
| Assessment Component | Details for this compound (Source) | Details for Target Esters |
|---|---|---|
| Read-Across Justification | Used to predict isopropyl cinnamate and isobutyl cinnamate [1] | |
| Structural Similarity | Shares cinnamic acid moiety; class: cinnamyl esters [1] | Shares cinnamic acid moiety; class: cinnamyl esters [1] |
| Structural Difference | Methyl ester [1] | Isopropyl ester or isobutyl ester [1] |
| Toxicological Significance | Difference is considered toxicologically insignificant for skin sensitization [1] | |
| Key Mechanistic Alert | Alert for Michael addition due to α,β-unsaturated ester group [1] | Alert for Michael addition due to α,β-unsaturated ester group [1] |
| Overall Prediction | Considered a skin sensitizer (data consistent with in silico alerts) [1] | Based on read-across, predicted to be a skin sensitizer [1] |
| Potency | Data shows it is a weak sensitizer [1] |
The read-across assessment is supported by experimental data that elucidates the biological activity of this compound.
Cox2, Nos2, and Tnfa) induced by Porphyromonas gingivalis lipopolysaccharide (LPS) [3].Both this compound and the target esters are α,β-unsaturated carbonyl compounds. This structure allows them to act as Michael reaction acceptors [1] [3]. This means the β-carbon in their structure is electrophilic and can form covalent bonds with nucleophilic thiol groups in skin proteins, such as those in cysteine residues. This protein modification is the molecular initiating event that can trigger the immune response leading to skin sensitization [1] [3]. The following diagram illustrates this key protein-binding mechanism.
A read-across assessment is a structured process. The following workflow diagram outlines the key steps and logical relationships involved in using this compound data to predict the hazard of a target substance, integrating chemical, toxicological, and computational data.
For researchers and drug development professionals, the takeaway points are:
The table below compares the primary anti-inflammatory mechanisms of this compound and standard nonsteroidal anti-inflammatory drugs (NSAIDs).
| Compound | Primary Molecular Target | Key Signaling Pathways Affected | Proposed Mechanism of Action |
|---|---|---|---|
| This compound | Not fully elucidated; potential tyrosine kinase inhibitor [1] | MAPK pathway [2]: significantly decreases phosphorylation of p38, JNK, and ERK proteins. | Exhibits multifunctional activity: inhibits pro-inflammatory signaling pathways and reduces production of cytokines (e.g., IL-1β) [2] [3]. |
| Standard NSAIDs (e.g., Ibuprofen, Celecoxib) | Cyclooxygenase (COX) enzymes [4] | Not primarily a pathway inhibitor; effect is upstream at the level of prostaglandin synthesis. | Inhibits COX enzymes, reducing the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation [4]. |
Experimental models, particularly in gastrointestinal inflammation, show this compound's efficacy compares favorably to standard treatments.
The following data summarizes results from studies using mouse or rat models of colitis induced by dextran sulfate sodium (DSS) or acetic acid.
| Treatment | Experimental Model | Key Efficacy Outcomes | Citation |
|---|---|---|---|
| This compound (50 mg/kg, oral) | Acetic acid-induced colitis in rats | Significantly decreased leukocyte levels and IL-1β; partially restored colon muscle contractions [3]. | [3] |
| This compound (Multiple doses) | DSS-induced colitis in mice | Recovered body weight, increased colon length, decreased disease activity index; inhibited MAPK pathway (p-p38, p-JNK, p-ERK) [2]. | [2] |
| Prednisolone (1 mg/kg, i.p.) | Acetic acid-induced colitis in rats | Significantly decreased leukocyte levels and IL-1β; partially restored colon muscle contractions [3]. | [3] |
A 2018 study on RAW264.7 macrophage cells provides a direct comparison of various compounds. This compound at a concentration of 0.1 mM significantly suppressed the expression of key inflammatory genes (Cox2, Nos2, Tnfa) induced by Porphyromonas gingivalis lipopolysaccharide (LPS) [5]. The study noted that this compound exhibited potent anti-inflammatory activity with less cytotoxicity and pro-inflammatory activity compared to other tested cinnamates and acrylates [5].
For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies from the cited literature.
The workflow of this experiment is summarized in the following diagram:
This compound presents a promising natural scaffold for developing new anti-inflammatory therapies. Its advantages include a favorable safety profile and a mechanism that bypasses traditional COX inhibition [1]. Current evidence suggests its potential is greatest in gastrointestinal inflammatory disorders like colitis [2] [3].
Key research gaps remain, including the precise identification of its primary molecular target and a comprehensive comparison of its efficacy and safety against a wider range of standard drugs in different disease models.
The table below summarizes experimental data on the Minimum Inhibitory Concentration (MIC) of key cinnamic acid derivatives against pathogenic fungi and bacteria, highlighting their relative potency [1].
| Compound Name | Chemical Type | Antifungal MIC (μM) | Antibacterial MIC (μM) | Key Findings |
|---|---|---|---|---|
| Butyl Cinnamate | Ester | 626.62 (all tested fungi) | 626.62 | Most potent antifungal compound in the series; acted directly on ergosterol in the fungal membrane and cell wall [1]. |
| Propyl Cinnamate | Ester | 672.83 (all tested fungi) | - | Mechanism similar to Butyl Cinnamate (membrane and cell wall interaction) [1]. |
| Ethyl Cinnamate | Ester | 726.36 (all tested fungi) | - | Showed consistent antifungal activity across all strains [1]. |
| Methyl Cinnamate | Ester | 789.19 (Candida spp.) | - | Bioactive, though with lower potency than longer-chain esters [1]. |
| 4-Isopropylbenzyl Cinnamide | Amide | - | 458.15 | Most potent antibacterial compound; suggested target in S. aureus is saFABH [1]. |
Key Takeaways from the Data:
For reproducibility, here are the key methodologies from the research on cinnamic acid derivatives [1]:
The diagram below visualizes the multi-technique workflow used in these studies to decipher the mechanism of action of bioactive cinnamic acid derivatives, from initial screening to target identification [1].
Irritant